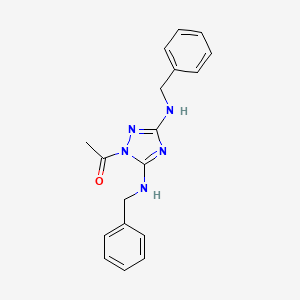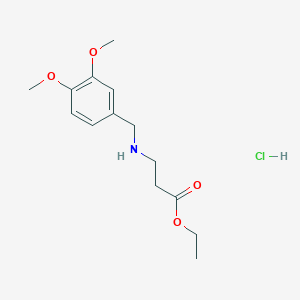
1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of cancer, bacterial infections, and fungal infections. In pharmacology, it has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. In biochemistry, it has been studied for its interactions with enzymes, proteins, and nucleic acids.
Mécanisme D'action
The mechanism of action of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or proteins involved in various biological processes. It may also interact with nucleic acids and affect gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and anticancer activities. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. In vivo studies have demonstrated that the compound has neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in lab experiments is its broad range of potential applications in various scientific fields. The compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects. Careful handling and safety precautions are necessary when working with the compound.
Orientations Futures
There are several future directions for the study of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to investigate its interactions with enzymes, proteins, and nucleic acids and to elucidate its mechanism of action. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 1-acetyl-N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves the reaction of benzylamine, acetic anhydride, and 4-amino-1,2,4-triazole in the presence of a catalyst such as sulfuric acid. The reaction yields a white crystalline solid with a melting point of 205-207°C.
Propriétés
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-14(24)23-18(20-13-16-10-6-3-7-11-16)21-17(22-23)19-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEBQQPRUPINPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4992191.png)


![N-(3,4-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4992213.png)
![N-(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4992237.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4992239.png)






![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4992303.png)
![2-chloro-3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4992309.png)